5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine
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Description
The compound “5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine” is a chemical compound with extensive utilization in synthesizing oligonucleotides for a diverse range of crucial applications. These include the fields of gene therapy, molecular diagnostics, and antisense therapy .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the synthesis methods involves the reaction of the compound with tetrazole in the presence of phosphoramidite, yielding the corresponding 5’-O- (4,4’-dimethoxytrityl)-2’-deoxy-N-isobutyrylguanosine .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a conjugated system and is stable under a range of conditions . The molecular formula is C35H37N5O7 .Chemical Reactions Analysis
The compound is involved in several chemical reactions. For instance, it reacts with tetrazole in the presence of phosphoramidite, yielding the corresponding 5’-O- (4,4’-dimethoxytrityl)-2’-deoxy-N-isobutyrylguanosine .Physical and Chemical Properties Analysis
The compound has a molecular weight of 669.73 . It is a solid at room temperature and has a storage temperature of 4°C .Safety and Hazards
The compound is classified as harmful. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .
Properties
CAS No. |
63660-21-9 |
---|---|
Molecular Formula |
C30H29BrN2O7 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 |
InChI Key |
VEKIRSULPTVJLM-OYUWMTPXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Synonyms |
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; |
Origin of Product |
United States |
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